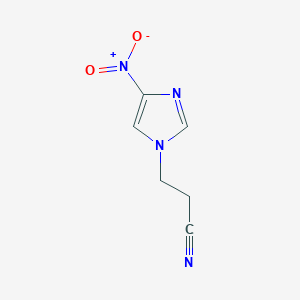

1-(2-Cyanoethyl)-4-nitroimidazole

描述

Structure

3D Structure

属性

CAS 编号 |

13182-96-2 |

|---|---|

分子式 |

C6H6N4O2 |

分子量 |

166.14 g/mol |

IUPAC 名称 |

3-(4-nitroimidazol-1-yl)propanenitrile |

InChI |

InChI=1S/C6H6N4O2/c7-2-1-3-9-4-6(8-5-9)10(11)12/h4-5H,1,3H2 |

InChI 键 |

YKPYOLBLHBADLB-UHFFFAOYSA-N |

规范 SMILES |

C1=C(N=CN1CCC#N)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 2 Cyanoethyl 4 Nitroimidazole

Established Synthetic Routes for 1-(2-Cyanoethyl)-4-nitroimidazole

The principal and most direct pathway to this compound involves the N-alkylation of 4-nitroimidazole (B12731) with a suitable cyanoethylating agent, such as 3-bromopropionitrile (B1265702) or acrylonitrile (B1666552).

Key Reaction Steps and Catalytic Systems

The synthesis commences with the preparation of the precursor, 4-nitroimidazole. This is typically synthesized via the nitration of imidazole (B134444) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions for this nitration are crucial for achieving good yields and selectivity, with temperature control being a key parameter. derpharmachemica.comderpharmachemica.com

Once 4-nitroimidazole is obtained, the subsequent key step is the N-alkylation to introduce the 2-cyanoethyl group at the N1 position of the imidazole ring. This reaction is generally carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack on the alkylating agent.

A comprehensive study on the N-alkylation of 4-nitroimidazole has demonstrated the regioselective formation of the N1-alkylated product. derpharmachemica.comnih.gov The choice of base and solvent system plays a pivotal role in the reaction's efficiency. Common bases used include potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH). derpharmachemica.comnih.gov The reaction is typically performed in a polar aprotic solvent such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). derpharmachemica.comnih.gov

While specific catalytic systems are not always mandatory for this alkylation, the use of a suitable base is essential to facilitate the reaction.

Optimization of Reaction Conditions and Yields

Research has shown that the yield of the N-alkylation of 4-nitroimidazole is highly dependent on the reaction conditions. derpharmachemica.comnih.gov A systematic study on the alkylation of 4-nitroimidazole with various alkyl halides revealed that using potassium carbonate as the base in acetonitrile as the solvent at an elevated temperature of 60°C provides significantly improved yields compared to other base-solvent combinations at room temperature. derpharmachemica.comnih.gov

Heating the reaction mixture has been shown to markedly improve the yields of the N-alkylated products. derpharmachemica.com For instance, alkylation in acetonitrile with K₂CO₃ at 60°C can lead to yields ranging from 66% to 85% for various alkylating agents. derpharmachemica.com While a specific yield for the reaction with a cyanoethylating agent is not explicitly detailed in the reviewed literature, these optimized conditions provide a strong basis for achieving a high yield of this compound.

The following table summarizes the influence of reaction conditions on the N-alkylation of 4-nitroimidazole based on available literature.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Various Alkyl Halides | K₂CO₃ | CH₃CN | 60 | 66-85 | derpharmachemica.com |

| Various Alkyl Halides | KOH | DMF/DMSO | Room Temp | Lower Yields | derpharmachemica.comnih.gov |

Synthesis of Analogs and Derivatives of the this compound Scaffold

The synthesis of analogs and derivatives of this compound can be approached by modifying the core structure either at the cyanoethyl side chain or the nitroimidazole ring.

Strategies for Structural Modification and Functionalization

Modification of the Cyano Group: The cyano group on the ethyl side chain presents a versatile handle for various chemical transformations, allowing for the synthesis of a wide range of derivatives. Potential modifications include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(4-nitroimidazol-1-yl)propanoic acid, or the amide, 3-(4-nitroimidazol-1-yl)propanamide.

Reduction: The cyano group can be reduced to a primary amine, yielding 3-(4-nitroimidazol-1-yl)propan-1-amine. This amine can then be further functionalized.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.

Modification of the Nitroimidazole Ring: The nitroimidazole core can also be functionalized. For instance, the nitro group can be reduced to an amino group, which can then be diazotized and substituted to introduce a variety of other functional groups. However, such modifications might alter the inherent electronic properties conferred by the nitro group.

A recent study detailed the synthesis of novel 4-nitroimidazole analogues bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole (B1197879) derivatives, showcasing strategies for functionalization, although not starting from the 1-(2-cyanoethyl) scaffold. nih.gov

Stereoselective and Regioselective Synthetic Approaches

Regioselectivity: As established in the synthesis of the parent compound, the N-alkylation of 4-nitroimidazole shows a high degree of regioselectivity, favoring the N1 isomer. derpharmachemica.comnih.gov This is attributed to a combination of electronic and steric factors. This inherent regioselectivity is a key advantage in the synthesis of this compound and its derivatives where substitution at the N1 position is desired.

Stereoselectivity: For the this compound scaffold itself, there are no chiral centers, and therefore, stereoselective synthesis is not a primary concern. However, if chiral moieties are introduced during the functionalization of the side chain or by using chiral reagents, then stereoselective strategies would become relevant. For example, if the cyano group were to be transformed into a more complex, chiral side chain, methods of asymmetric synthesis could be employed to control the stereochemistry of the newly formed chiral centers. The broader literature on nitroimidazole derivatives does describe stereoselective syntheses for compounds where chirality is a key feature, often involving the use of chiral starting materials or catalysts.

Chemical Reactivity and Mechanistic Investigations of 1 2 Cyanoethyl 4 Nitroimidazole

Electron Affinity and Redox Properties

The propensity of a nitroaromatic compound to accept an electron is a critical determinant of its biological activity. This is quantified by its electron affinity and redox potential, which are intrinsically linked.

The electron affinity of nitroimidazole derivatives is a key parameter that influences their potential as therapeutic agents or radiosensitizers. nih.gov It is often discussed in relation to their half-wave potentials, which provide an experimental measure of the ease of reduction. nih.govoup.com For the parent compound, 4-nitroimidazole (B12731), pulse radiolysis studies have been employed to determine its one-electron reduction potential at pH 7 (E¹₇). These experiments measure the equilibrium constant of the reaction between the nitroimidazole radical anion and a reference quinone. rsc.org Such studies have established that 4-nitroimidazoles are generally weaker oxidants compared to their 2- and 5-nitroimidazole counterparts. rsc.org

The substitution at the N1 position, such as with a 2-cyanoethyl group, is expected to influence the electron affinity. The cyano group is electron-withdrawing, which would typically increase the electron affinity of the molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide insights into the chemical shifts and electronic structure, further elucidating the effects of substitution on the imidazole (B134444) ring. frontiersin.org The addition of a nitro group to a basic imidazole ring, which has a negative electron affinity, results in a positive electron affinity, creating a bound state for a transient negative ion. nih.gov

Table 1: One-Electron Reduction Potentials of Select Nitroimidazoles

| Compound | One-Electron Reduction Potential (E¹₇) in mV |

|---|---|

| 4-Nitroimidazole | ≤–527 |

| 5-Nitroimidazole (e.g., Metronidazole) | ~ -480 to -486 |

| 2-Nitroimidazole (B3424786) (e.g., Misonidazole) | ~ -398 |

| 5-Formyl-1-methyl-2-nitroimidazole | -243 |

Data sourced from multiple studies and may vary based on experimental conditions. rsc.orgnih.gov

A direct correlation exists between the one-electron reduction potential of a nitroimidazole and its biological and chemical reactivity. oup.comnih.gov A higher (less negative) redox potential facilitates the initial one-electron reduction, which is the first step in the bioreductive activation cascade. nih.govnih.gov The spectrum of bioactivity for nitro-heterocyclic compounds is largely a function of the redox potential of the nitro group. nih.gov

For instance, compounds with relatively high redox potentials (around -250 to -270 mV) can be activated by a broad range of nitroreductases. nih.gov In contrast, those with very low redox potentials, such as metronidazole (B1676534) (a 5-nitroimidazole) at approximately -480 mV, require highly reducing conditions typically found only in anaerobic enzyme systems. nih.gov Given that 4-nitroimidazole has a one-electron reduction potential (E¹₇) estimated to be at or below -527 mV, it is considered a weaker oxidant than both 2- and 5-nitroimidazoles. rsc.org This very low redox potential implies that its activation requires a strongly reducing environment. The rates of reduction by enzymes like hydrogenase have been shown to correlate directly with the drug's E¹₇; the higher the potential, the faster the rate of reduction. nih.gov This relationship underscores the principle that the ease of reduction is a primary driver for the activation of these compounds, leading to the formation of cytotoxic species that can interact with cellular components. nih.gov

Bioreductive Activation Mechanisms in Model Systems

The biological effects of 1-(2-Cyanoethyl)-4-nitroimidazole are contingent upon its reductive activation within cells, a process mediated by specific enzymes that generates highly reactive chemical species.

The activation of nitroimidazoles is primarily an enzymatic process. These prodrugs enter cells, often by passive diffusion, in an inactive state. nih.gov Their activation is initiated by the reduction of the nitro group, a reaction catalyzed by nitroreductases (NTRs). nih.govnih.gov These enzymes are flavoproteins that utilize reduced nicotinamide (B372718) cofactors, such as NADH or NADPH, as a source of electrons. nih.govresearchgate.net

There are different types of nitroreductases. Type I nitroreductases are oxygen-insensitive and typically catalyze a two-electron reduction of the nitro group. In contrast, Type II nitroreductases are oxygen-sensitive and perform a one-electron reduction, which can lead to futile cycling in the presence of oxygen. The reduction process is generally more efficient under anaerobic or hypoxic conditions. nih.gov

Besides the common nitroreductases, other enzyme systems can reduce nitroimidazoles, particularly those with very low redox potentials. In various anaerobic organisms, enzymes such as pyruvate:ferredoxin oxidoreductase (POR) and hydrogenase are capable of activating these compounds. nih.govnih.gov For example, highly purified hydrogenase from Clostridium pasteurianum can reduce 2-, 4-, and 5-nitroimidazoles in the presence of electron carriers like ferredoxin or flavins. nih.gov Similarly, POR has been shown to efficiently reduce certain nitro-compounds, though its activity with nitroimidazoles can be substrate-specific. nih.gov The specific enzymes involved in the reduction of this compound would depend on the biological system and its available enzymatic machinery.

The enzymatic reduction of the nitro group on the imidazole ring proceeds through a series of highly reactive intermediates. The initial step is a one-electron reduction that generates a nitro radical anion (R-NO₂⁻). openmedscience.comacs.org This species is often transient, especially in the presence of oxygen, which can re-oxidize the radical back to the parent compound, producing a superoxide (B77818) radical in the process. nih.gov This "futile cycling" is why nitroimidazoles are selectively toxic to hypoxic or anaerobic cells where low oxygen tension allows for further reduction. openmedscience.com

The formation of these radical anions can be detected and characterized using techniques like electron spin resonance (ESR) spectroscopy. nih.gov Studies have demonstrated the generation of nitro anion radicals from various nitroimidazoles in intact cells and cell-free homogenates. nih.gov

Following the initial radical anion formation, subsequent reduction steps (involving a total of four to six electrons) lead to the formation of other reactive species, including the nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives. openmedscience.comresearchgate.net These intermediates are electrophilic and are considered to be the ultimate cytotoxic agents. nih.gov They can readily react with and form covalent adducts with cellular nucleophiles, including proteins and DNA, leading to cellular damage. openmedscience.com The complete six-electron reduction ultimately yields the non-toxic amino derivative (R-NH₂). openmedscience.com

Interactions with Biological Macromolecules (In Vitro and Non-Human Systems)

The cytotoxic effects of activated nitroimidazoles stem from the ability of their reactive intermediates to damage critical cellular components. In vitro studies and experiments in non-human systems have shown that these reduced species interact with biological macromolecules, most notably DNA. nih.gov

An electrolytic reduction system designed to mimic the intracellular reducing environment has been used to study the interaction of reduced nitroimidazoles with DNA. These studies have shown that the reduced forms of the drugs can induce DNA damage, for example, by causing the release of thymidine (B127349) from labeled DNA. nih.gov The extent of this damage correlates with the electron affinity of the parent compound, supporting the hypothesis that the cytotoxic mechanism is initiated by bioreduction. nih.gov The reactive hydroxylamine intermediate, in particular, is proposed to be a key species that covalently binds to cellular macromolecules. nih.gov

These interactions are not limited to DNA. The reactive intermediates can also form adducts with proteins and other cellular components, disrupting their function. nih.govopenmedscience.com The formation of these adducts within hypoxic cells also provides a mechanism for their selective retention, a property exploited in the development of hypoxia imaging agents. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitroimidazole |

| 4-Nitroimidazole |

| 5-Nitroimidazole |

| 5-Formyl-1-methyl-2-nitroimidazole |

| Azathioprine |

| Azomycin (B20884) |

| Benznidazole |

| Benzyl viologen |

| Delamanid |

| Duroquinone |

| Evofosfamide |

| Ferredoxin |

| Furazolidone |

| Imidazole |

| Metronidazole |

| Methyl viologen |

| Misonidazole |

| Nimorazole |

| Nitazoxanide |

| Nitrofurantoin |

| Nitrofurazone |

| Pimonidazole (B1677889) |

| Pretomanid |

| Ronidazole |

| Satranidazole |

| Secnidazole |

| Tinidazole |

| Tizoxanide |

DNA Interaction Mechanisms and Consequences (e.g., Strand Breakage, Adduct Formation)

The reduction of the nitro group in nitroimidazoles is a key step in their mechanism of action, leading to the formation of reactive species that can damage DNA. nih.gov This process often involves the generation of a nitro radical anion, which is considered a crucial intermediate. nih.govacs.org

Studies on various nitroimidazoles have shown that their reduced forms can induce DNA strand breakage. nih.gov For instance, radiation-reduced 2-nitroimidazoles have been observed to cause strand breaks in plasmid DNA. nih.gov The efficiency of this process can be influenced by the specific substituents on the imidazole ring. nih.gov It has been proposed that the cytotoxic species is an intermediate in the drug's reduction, and a common mechanism involves electron transfer from DNA to the one-electron radical anion. nih.gov

Furthermore, the reductive activation of nitroimidazoles can lead to the formation of covalent adducts with DNA. nih.gov This process is believed to proceed through a four-electron reduction to form a hydroxylamine intermediate, which then undergoes nucleophilic attack. nih.gov For some 5-nitroimidazoles, this binding has been suggested to occur at the C4 position of the imidazole ring. nih.gov

The interaction between nitroimidazoles and DNA is a complex process that can result in significant cellular damage. The initial reduction of the nitro group is a critical activating step, leading to intermediates that can cause both strand breaks and the formation of covalent adducts, ultimately interfering with the normal function of DNA.

Protein and Enzyme Binding Interactions (e.g., Covalent Adducts, Enzyme Inhibition)

The reactive intermediates generated from the reduction of nitroimidazoles can also form covalent adducts with proteins. nih.govnih.gov This binding is a key aspect of their biological activity. The formation of these adducts often occurs when an electrophilic part of the inhibitor molecule reacts with a nucleophilic amino acid residue on the protein. nih.gov

Human hepatic microsomal enzymes have been shown to catalyze the anaerobic reductive activation of some 5-nitroimidazoles, leading to species that bind covalently to proteins. nih.gov This process, similar to DNA adduct formation, is thought to involve a four-electron reduction to a hydroxylamine intermediate. nih.gov

The binding of nitroimidazole derivatives to specific enzymes can also lead to enzyme inhibition. For example, 4-nitroimidazole has been studied for its binding to yeast cytochrome c peroxidase. nih.gov While the binding affinity of 4-nitroimidazole to this enzyme is relatively weak, it demonstrates the potential for interaction with heme proteins. nih.gov The rates of reduction of nitroimidazole compounds by certain enzymes, such as hydrogenase 1 from Clostridium pasteurianum, have been shown to correlate with their one-electron reduction potentials. nih.gov This suggests that the electronic properties of the nitroimidazole play a significant role in its interaction with enzymes. nih.gov

Electrochemical Studies of this compound and Analogs

Electrochemical techniques are valuable tools for investigating the redox properties of nitroimidazole compounds and understanding their reaction mechanisms. rsc.org These studies can provide insights into the formation of reactive intermediates and how structural modifications affect their reactivity. researchgate.net

Cyclic Voltammetry and Other Voltammetric Techniques

Cyclic voltammetry (CV) is a widely used electrochemical method to study the reduction of nitroimidazoles. uchile.clresearchgate.netresearchgate.net In CV, the potential applied to an electrode is scanned linearly to a set point and then reversed, while the resulting current is measured. This technique can reveal information about the reduction potentials and the stability of the generated species. rsc.org

For many nitroimidazoles, CV studies show a well-defined reduction peak corresponding to the formation of the nitro radical anion. researchgate.net The stability and subsequent reactions of this radical anion can be investigated by varying the scan rate and other experimental parameters. researchgate.net For example, in some cases, the nitro radical anion can undergo disproportionation or dimerization reactions. researchgate.netresearchgate.net

The electrochemical behavior of nitroimidazoles can be influenced by the experimental conditions, such as the solvent and pH. researchgate.net For instance, the voltammetric behavior of 2-nitroimidazole in a mixed aqueous medium is pH-dependent. researchgate.net The presence of different functional groups on the imidazole ring can also affect the reduction potential and the stability of the resulting radical anion. researchgate.netresearchgate.net

The table below summarizes key findings from cyclic voltammetry studies on various nitroimidazole derivatives.

| Compound/Condition | Key Observation | Reference |

| 4-Nitroimidazole derivatives | Scarce electrochemical studies, mainly polarographic. | uchile.cl |

| 1-Methyl-4-nitroimidazole | Analyzed to understand the stability of its reduction products under biological conditions. | researchgate.net |

| 2-Nitroimidazole | pH-dependent voltammetric behavior in mixed aqueous medium. | researchgate.net |

| Megazol and related nitroimidazoles | Formation and stability of the corresponding nitro radical anions were studied. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Correlation with Molecular Electronic Structure and Reactivity

Theoretical calculations, such as molecular orbital studies, can be used to complement experimental electrochemical data. For example, Lowest Unoccupied Molecular Orbital (LUMO) energies calculated for a series of cyanoimidazoles have shown a good correlation with their experimentally determined reduction potentials. umich.edu This indicates that the ease of accepting an electron, and thus the reactivity of the nitroimidazole, is directly related to its electronic structure.

The rates of reduction of nitroimidazole compounds by enzymes have also been shown to correlate with their one-electron reduction potentials (E¹₇), which is the potential at pH 7. nih.gov A higher E¹₇ value generally corresponds to a faster rate of enzymatic reduction. nih.gov This correlation highlights the importance of the molecule's intrinsic electronic properties in its biological activity.

Furthermore, electrochemical studies can help in understanding structure-activity relationships. By comparing the electrochemical behavior of different nitroimidazole analogs, researchers can gain insights into how specific structural modifications, such as the position of the nitro group or the nature of substituents, affect their redox properties and, consequently, their biological reactivity. researchgate.netresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 1 2 Cyanoethyl 4 Nitroimidazole

Advanced Spectroscopic Techniques for Structural Analysis

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. For 1-(2-Cyanoethyl)-4-nitroimidazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) would be employed to elucidate its electronic and molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the cyanoethyl group. The protons on the imidazole ring (H-2 and H-5) are anticipated to appear as singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm. The methylene (B1212753) protons of the cyanoethyl group adjacent to the imidazole nitrogen (N-CH₂) would likely resonate as a triplet, while the methylene protons adjacent to the cyano group (CH₂-CN) would also appear as a triplet, both in the range of δ 3.0-5.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide insights into the carbon framework. The carbons of the imidazole ring are expected in the range of δ 115-150 ppm. The carbon bearing the nitro group (C-4) would be significantly deshielded. The carbons of the cyanoethyl group, including the nitrile carbon (C≡N), would appear at characteristic chemical shifts. Based on data for 4-nitroimidazole (B12731), the imidazole carbons C2, C4, and C5 are observed at approximately 136.4, 144.7, and 119.4 ppm, respectively. nih.gov

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing the nitro group and the imidazole nitrogens. For 4-nitroimidazole, the ¹⁵N chemical shifts have been reported at 181.5 ppm (N1), 237.4 ppm (N3), and 363.0 ppm (NO₂). nih.gov Similar values would be expected for this compound, with some shift variation due to the N-substitution.

Expected NMR Data for this compound (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (H-2) | ~8.0-8.5 | s |

| ¹H (H-5) | ~7.5-8.0 | s |

| ¹H (N-CH₂) | ~4.0-5.0 | t |

| ¹H (CH₂-CN) | ~3.0-3.5 | t |

| ¹³C (C-2) | ~135-140 | |

| ¹³C (C-4) | ~145-150 | |

| ¹³C (C-5) | ~118-122 | |

| ¹³C (N-CH₂) | ~40-50 | |

| ¹³C (CH₂-CN) | ~15-25 | |

| ¹³C (C≡N) | ~115-120 |

Note: These are predicted values based on analogous compounds and general substituent effects.

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule.

IR Spectroscopy: The infrared spectrum of this compound is expected to show characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The stretching vibration of the nitrile group (C≡N) should be observable in the range of 2260-2240 cm⁻¹. The C-H stretching vibrations of the imidazole ring and the ethyl group would be found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the nitro group is often a strong band in the Raman spectrum. The C≡N stretch is also typically Raman active. The imidazole ring vibrations would also be observable.

Vibrational Analysis: A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the assignment of each observed band to specific molecular motions. nih.gov This provides a more profound understanding of the molecule's structure and bonding.

Expected Vibrational Frequencies for this compound (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1550-1500 |

| NO₂ | Symmetric Stretch | 1360-1320 |

| C≡N | Stretch | 2260-2240 |

| Imidazole Ring | C-H Stretch | 3100-3000 |

| Cyanoethyl Group | C-H Stretch | 3000-2850 |

| Imidazole Ring | C=N, C=C Stretch | 1600-1450 |

Note: These are predicted ranges based on characteristic group frequencies.

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The nitroimidazole chromophore is expected to exhibit characteristic absorption bands. The spectrum of 4-nitroimidazole shows absorption maxima that are influenced by the solvent environment. For this compound, π → π* transitions associated with the imidazole ring and the nitro group are expected. The presence of the nitro group, a strong electron-withdrawing group, will likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted imidazole.

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide binding energy data for the core electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).

The C 1s spectrum would be complex, with different peaks corresponding to the carbons in the imidazole ring, the cyanoethyl group, and the nitrile carbon. The N 1s spectrum would distinguish between the nitrogens in the imidazole ring, the nitrile group, and the nitro group. The O 1s spectrum would be characteristic of the oxygen atoms in the nitro group. Studies on other nitroimidazoles have shown that the binding energies are sensitive to the chemical environment, allowing for detailed structural assignments. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions.

To date, a crystal structure for this compound has not been reported in the publicly available literature. However, the crystal structures of related compounds, such as 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, have been determined. researchgate.net Based on these related structures, one can anticipate that the imidazole ring in this compound is planar. The cyanoethyl group would likely adopt a specific conformation relative to the imidazole ring to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions such as dipole-dipole interactions involving the nitro and cyano groups, and potentially weak C-H···N or C-H···O hydrogen bonds.

Polymorphism: The existence of different crystalline forms, or polymorphs, is a common phenomenon in organic molecules and can significantly impact their physical properties. While no polymorphs of this compound have been reported, it is a possibility that should be considered in any comprehensive solid-state characterization. Different crystallization conditions could potentially lead to the formation of different polymorphs, each with a unique crystal structure and spectroscopic signature.

Conformational Analysis in the Solid State

The three-dimensional arrangement of atoms in a molecule, or its conformation, in the solid state is definitively determined by X-ray crystallography. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides a strong basis for predicting its solid-state conformation.

A pertinent analogue is 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile. nih.gov In the solid state, the N-substituted cyanoethyl group of this molecule is oriented at a significant dihedral angle to the imidazole ring, recorded at 75.41(15)°. nih.gov This deviation from planarity is a common feature in such substituted imidazoles, arising from the steric and electronic interactions between the substituent and the heterocyclic ring.

Another relevant structure is 1-(2-bromoethyl)-2-methyl-5-nitroimidazole. researchgate.net Although this compound has a bromoethyl substituent and a different substitution pattern on the imidazole ring, its crystallographic data further informs the likely conformation of the ethyl chain. The flexibility of the ethyl linker allows for various torsional angles to minimize steric hindrance within the crystal lattice.

Based on these related structures, it can be inferred that the cyanoethyl group in this compound will likely adopt a non-planar orientation with respect to the 4-nitroimidazole ring. The exact dihedral and torsional angles will be influenced by the packing forces within the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces.

To provide a more concrete understanding of the crystallographic parameters that define such structures, the table below presents the crystal data for 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile. nih.gov

| Crystal Data and Structure Refinement for 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile | |

| Empirical formula | C₈H₅N₅ |

| Formula weight | 171.17 |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 6.4831 (6) Åb = 6.7538 (6) Åc = 10.4040 (11) Åα = 77.865 (9)°β = 84.297 (8)°γ = 74.499 (8)° |

| Volume | 428.71 (7) ų |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature | 293 K |

Table 1: Crystallographic data for the related compound 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile provides insight into the expected structural parameters. nih.gov

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of molecular weight and elemental composition, as well as for elucidating fragmentation pathways that confirm a molecule's structure.

The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak (M⁺˙) corresponding to its exact mass. The fragmentation of nitroimidazoles under mass spectrometric conditions typically follows characteristic pathways. A common fragmentation involves the loss of the nitro group (NO₂) or a nitro radical (·NO₂), which is a hallmark of nitroaromatic compounds. researchgate.netyoutube.com

Furthermore, the cyanoethyl side chain is expected to undergo specific cleavages. The fragmentation of N-alkyl imidazoles often involves the cleavage of the C-C bond beta to the imidazole ring, leading to the formation of a stable imidazolium (B1220033) ion. For this compound, this would correspond to the loss of a cyanomethyl radical (·CH₂CN) or a neutral acetonitrile (B52724) molecule (CH₃CN) via rearrangement.

A detailed analysis of the fragmentation patterns of related nitroimidazoles, such as 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole, reveals that methylation significantly alters the fragmentation, particularly quenching the production of NO and NO⁺. nih.gov This suggests that the nature of the substituent at the N-1 position plays a crucial role in directing the fragmentation pathways.

The table below outlines the characteristic fragmentation patterns observed in the mass spectra of nitroaromatic and N-alkyl imidazole compounds, which can be extrapolated to predict the fragmentation of this compound.

| Fragmentation Pathway | Description | Expected Fragment Ions for this compound |

| Loss of Nitro Group | Cleavage of the C-NO₂ bond, a characteristic fragmentation for nitroaromatic compounds. | [M - NO₂]⁺ |

| a-Cleavage | Cleavage of the bond adjacent to the nitrogen of the cyanoethyl group. | [M - H₂CN]⁺ |

| McLafferty Rearrangement | Hydrogen transfer from the γ-position of the cyanoethyl chain to the imidazole ring, followed by cleavage. | Formation of a neutral acrylonitrile (B1666552) molecule and a protonated 4-nitroimidazole. |

| Cleavage of the Cyanoethyl Chain | Fragmentation within the ethyl chain, leading to smaller charged fragments. | Ions corresponding to the cyanoethyl cation or fragments thereof. |

Table 2: Predicted high-resolution mass spectrometry fragmentation patterns for this compound based on known fragmentation of related compounds.

Theoretical and Computational Chemistry Studies of 1 2 Cyanoethyl 4 Nitroimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For 1-(2-Cyanoethyl)-4-nitroimidazole, a DFT study would typically begin with geometry optimization. This process finds the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (which indicates regions likely to engage in electrostatic interactions), and thermodynamic properties like the heat of formation. Studies on other nitroimidazole compounds have successfully used DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to achieve stable geometries on the potential energy surface and analyze electronic characteristics. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain highly accurate predictions of its energy, geometry, and other electronic properties, serving as a benchmark for less computationally expensive methods.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. irjweb.com

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). This information is crucial for understanding potential charge-transfer interactions within the molecule or with other molecules. irjweb.com The distribution of these orbitals across the nitroimidazole ring and the cyanoethyl group would dictate the nature of its electronic transitions and reactivity.

Table 1: Representative Frontier Orbital Data for a Generic Nitroaromatic Compound This table is illustrative and not based on specific data for this compound.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating capacity |

| LUMO Energy | -2.3 | Electron-accepting capacity |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the insights from quantum chemistry to understand how a molecule behaves in a more complex environment and how it interacts with other molecules, particularly biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. unesp.br Nitroimidazole compounds are known to be activated by nitroreductase enzymes found in various bacteria and parasites, making them effective antimicrobial agents. unesp.br

A docking study of this compound would involve placing the molecule into the active site of a relevant enzyme, such as a bacterial nitroreductase. The simulation would then calculate the binding affinity (a measure of the strength of the interaction) and identify the specific non-covalent interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the complex. Such studies are crucial for structure-based drug design, helping to rationalize the compound's biological activity and guide the development of more potent derivatives. researchgate.netelsevierpure.com

Table 2: Illustrative Docking Study Parameters This table is illustrative and not based on specific data for this compound.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| E. coli Nitroreductase | 1W56 | -7.2 | TYR-68, ASN-71, SER-40 |

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved by rotation around single bonds. nih.gov

A potential energy surface (PES) is a map of the molecule's energy as a function of its geometry. researchgate.net By calculating the PES, researchers can identify the most stable conformers (local minima on the surface) and the energy barriers to transition between them. nih.govresearchgate.net This analysis is vital for understanding how the molecule might adapt its shape upon binding to a receptor or in different solvent environments. nih.gov For nitroimidazole-based compounds, computational studies often reveal significant changes in the conformational landscape when moving from the gas phase to an aqueous solution. nih.govnih.gov

Solvation Effects on Molecular Properties and Reactivity

Solvation plays a critical role in determining the molecular properties and chemical reactivity of nitroimidazole compounds. Computational studies on related 2-nitroimidazole (B3424786) derivatives predict significant changes in the molecular conformational landscape when transitioning from the gas phase to an aqueous solution. This alteration of molecular geometry in a polar solvent like water can, in turn, influence the molecule's electronic structure and its interaction with biological targets.

The reactivity of nitroimidazoles is fundamentally linked to the one-electron reduction of the nitro group to form a nitro radical anion. The stability and subsequent reaction pathways of this radical are highly dependent on the surrounding solvent environment. Studies on metronidazole (B1676534), a related nitroimidazole, under microhydration conditions (where the molecule is surrounded by a few water molecules) demonstrate a clear solvation effect. While in isolation, the parent radical anion can undergo fragmentation (e.g., loss of NO₂⁻), the presence of water molecules quenches these dissociation pathways. nih.gov This stabilization is attributed to the intermolecular redistribution of excess energy to the solvent molecules and a "caging" effect that hinders bond cleavage. nih.gov Consequently, in a solvated, biological-like environment, the parent radical anion is the more relevant and persistent reactive species. nih.gov

The nature of the solvent medium also modulates the stability of the nitro radical anion. The presence of acidic protons on substituents of the 4-nitroimidazole (B12731) moiety can influence the radical's stability through self-protonation reactions. researchgate.net Electrochemical studies show that the local environment, such as that created by micelles, can significantly affect the reductive mechanism and the stability of the generated nitroradical anion, highlighting the sensitivity of these compounds to their immediate chemical surroundings.

Furthermore, computational analysis of the atmospheric oxidation of 4-nitroimidazole by hydroxyl (•OH) radicals shows that solvent effects are crucial for accurate predictions. Using a continuum solvent model results in a significant red shift in the molecule's vertical excitation energy, aligning theoretical calculations with experimental observations in the aqueous phase. mdpi.com The calculated free energy barriers for •OH radical addition to the imidazole (B134444) ring, a key degradation pathway, are also influenced by the solvent model, underscoring the necessity of including solvation effects in computational predictions of reactivity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (non-human focus)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nitroimidazole derivatives, QSAR models have been developed to understand their activity against various non-human targets, such as pathogenic protozoa and bacteria. nih.govingentaconnect.com These models are crucial for designing new, more potent compounds and understanding the mechanisms of action and resistance. nih.gov

Development of Predictive Models for Biological Activities

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., antitrypanosomal or antibacterial) is compiled. nih.govconicet.gov.ar Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated using computational chemistry methods. ingentaconnect.comscholars.direct

Various statistical and machine learning techniques are employed to build the model. Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to create linear models, while techniques like Random Forest (RF) can capture more complex, non-linear relationships. nih.govaimspress.com For instance, Hologram QSAR (HQSAR), which uses molecular fragments as descriptors, has been successfully applied to model the anti-Trichomonas vaginalis activity of nitroimidazole derivatives. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study antibacterial agents, relating their 3D steric and electronic properties to activity. mdpi.com

A critical aspect of model development is rigorous validation to ensure its statistical significance and predictive power. This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used during model generation. nih.gov Internal validation techniques, such as leave-one-out cross-validation (q²), and various external validation metrics are used to confirm the model's robustness and predictive ability. nih.govresearchgate.net

Table 1: Examples of QSAR Modeling Techniques Applied to Nitro-heterocyclic Compounds

| QSAR Technique | Target Organism/Activity | Compound Class | Key Findings/Validation Metric |

|---|---|---|---|

| HQSAR & Random Forest (RF) | Trichomonas vaginalis | Nitroimidazoles | Generated models with good internal validation (q²LOO > 0.6) for both susceptible and resistant strains. nih.gov |

| 3D-QSAR (Pharmacophore Model) | Mycobacterium tuberculosis | Bicyclic Nitroimidazoles | Developed a 4-feature model (2 H-bond acceptors, 1 H-bond donor, 1 hydrophobe) to rationalize MIC results. nih.gov |

| CP-MLR & PLS | Antitubercular Activity | Nitrofuran Derivatives | Models explained 72-76% of variance in the training set and showed good prediction for the test set. aimspress.com |

| 3D-QSAR (CoMFA & CoMSIA) | Staphylococcus aureus (MRSA) | Pyrimido-isoquinolin-quinones | Developed models with high correlation coefficients (r² > 0.89) to guide the design of new derivatives. mdpi.com |

Identification of Key Structural Descriptors for Activity and Selectivity

A primary outcome of QSAR modeling is the identification of molecular descriptors that are most influential for biological activity. These descriptors provide insight into the specific structural, electronic, and physicochemical properties that govern a compound's potency and selectivity.

For nitroimidazole derivatives and related nitro-heterocyclic compounds, several key types of descriptors have been identified:

Electronic Descriptors: The electronic properties of the nitroimidazole scaffold are paramount for its mechanism of action, which involves the reductive activation of the nitro group. nih.gov An HQSAR study on anti-Trichomonas derivatives found that the position of the nitro group is a critical determinant; a 5-nitroimidazole moiety contributes positively to activity, whereas a 4-nitroimidazole contributes negatively. nih.gov Other important electronic descriptors include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which relates to the molecule's ability to accept an electron, and the dipole moment. scholars.directmdpi.com

Steric and Topological Descriptors: The size, shape, and connectivity of substituents influence how a molecule fits into a biological target. 3D-QSAR studies often highlight the importance of steric fields, where bulky groups in certain positions can either enhance or diminish activity. mdpi.com For antitubercular nitroimidazoles, a key finding was the importance of the distance of a hydrophobic area from the core nucleus, suggesting the presence of a hydrophobic pocket in the target enzyme. nih.gov

Hydrophobicity Descriptors: The lipophilicity of a compound, often described by descriptors like AlogP, affects its ability to cross cell membranes to reach its target. This has been shown to be a relevant parameter in QSAR models of antimicrobial agents. mdpi.com

Hydrogen Bonding Potential: The capacity to act as a hydrogen bond donor or acceptor is frequently identified as a critical feature for drug-receptor interactions. Pharmacophore models derived from 3D-QSAR studies on antitubercular nitroimidazoles explicitly include hydrogen bond acceptor and donor features as essential for activity. nih.gov

By identifying these key descriptors, QSAR models provide a rational basis for the targeted modification of lead compounds, such as this compound, to optimize their activity against specific non-human pathogens.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable computational tool for analyzing and predicting the reactive behavior of molecules. chemrxiv.orgnih.gov It provides a 3D map of the charge distribution around a molecule, illustrating regions that are electron-rich (negative potential) and electron-poor (positive potential). This map is crucial for understanding non-covalent interactions, predicting sites for electrophilic and nucleophilic attack, and rationalizing drug-receptor interactions. chemrxiv.org

Negative Potential Regions: The most significant regions of negative electrostatic potential are expected to be localized on the oxygen atoms of the nitro (NO₂) group. This is due to the high electronegativity of oxygen, which results in a concentration of electron density. These electron-rich sites are indicative of nucleophilic character and are the primary locations for electrophilic attack or for forming attractive interactions, such as hydrogen bonds, with electron-deficient sites on a receptor molecule. nih.gov A lesser negative potential would also be associated with the nitrogen atom of the cyano (C≡N) group and the sp² nitrogen atoms within the imidazole ring.

Positive Potential Regions: Regions of positive potential, indicating electron deficiency and susceptibility to nucleophilic attack, would be located around the hydrogen atoms attached to the imidazole ring and the ethyl group. The carbon atom of the cyano group and the carbon atom of the imidazole ring to which the nitro group is attached (C4) would also exhibit less negative or slightly positive potential due to the electron-withdrawing nature of the adjacent nitro and cyano groups.

MEP analysis provides a chemically intuitive picture that complements other electronic structure analyses like frontier molecular orbital (HOMO-LUMO) theory. nih.govresearchgate.net It has been shown that MEP can serve as a robust and versatile indicator for predicting electronic substituent effects in chemical reactions. rsc.org For this compound, the MEP map clearly delineates the electron-rich nitro group as a key interaction site, which is consistent with its role in the biological mechanism of nitroimidazoles that relies on the reduction of this specific functional group.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

| Molecular Region | Predicted MEP | Chemical Implication |

|---|---|---|

| Oxygen atoms of Nitro (NO₂) group | Strongly Negative | Primary site for electrophilic attack; Hydrogen bond acceptor. |

| Nitrogen atom of Cyano (C≡N) group | Negative | Site for electrophilic interactions; Hydrogen bond acceptor. |

| Imidazole ring Nitrogen atoms | Negative | Potential sites for coordination or hydrogen bonding. |

| Hydrogen atoms on imidazole and ethyl groups | Positive | Sites for nucleophilic attack; Hydrogen bond donor. |

| Carbon atom attached to NO₂ group (C4) | Slightly Positive / Less Negative | Electron-deficient due to withdrawing group. |

Based on a comprehensive search of available scientific literature, there is no specific information regarding "this compound" corresponding to the detailed outline provided. Research and data concerning its specific interactions with nitroreductase enzyme systems, its precise mechanisms of action in microbial and parasitic systems, or its effects on nucleic acid synthesis and cellular damage pathways are not present in the public domain.

The provided outline requests highly specific data, including:

The diversity and substrate specificity of nitroreductases that activate this particular compound.

Kinetic and mechanistic studies of its interaction with these enzymes.

The impact of enzyme engineering on its activation.

Its specific role in inhibiting nucleic acid synthesis.

The cellular damage pathways it induces, such as through reactive nitrogen species or glyoxal formation.

While extensive research exists for other nitroimidazole compounds (such as 2-nitroimidazoles and 5-nitroimidazoles), these findings cannot be attributed to "this compound" without direct scientific evidence. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for this specific chemical compound.

Mechanistic Biological Investigations Non Human and in Vitro Focus

Mechanisms of Action in Microbial and Parasitic Systems (In Vitro/In Vivo Non-Human)

Specific Target Engagement in Pathogens (e.g., DNA, Enzymes)

As a member of the nitroimidazole class, the antimicrobial action of 1-(2-Cyanoethyl)-4-nitroimidazole is contingent upon the reductive activation of its nitro group within a susceptible, low-oxygen environment. mdpi.com This process is characteristic of anaerobic bacteria and certain protozoa, which possess the necessary low redox potential electron-transfer proteins, such as ferredoxin. unimib.itbasicmedicalkey.com In these anaerobic settings, the nitro group undergoes a single-electron reduction to form a highly reactive nitro radical anion. unimib.itbasicmedicalkey.comopenmedscience.com

This radical species is a key cytotoxic intermediate. In the presence of oxygen, this reaction is typically reversed as the electron is transferred to oxygen, regenerating the parent compound and forming a superoxide (B77818) radical; this cycle explains the selective toxicity of nitroimidazoles to anaerobic or hypoxic cells. basicmedicalkey.comopenmedscience.comnih.gov However, under anaerobic conditions, the nitro radical anion can undergo further reduction, leading to the formation of additional reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, and ultimately the non-toxic amine. mdpi.com

The primary molecular target of these reactive intermediates is believed to be DNA. nih.gov The active metabolites can covalently bind to DNA, disrupting its helical structure and causing strand breaks, which inhibits nucleic acid synthesis and ultimately leads to microbial cell death. nih.govwikilectures.eu In vitro studies using various nitroimidazole drugs have demonstrated a direct correlation between the rate of drug reduction and the extent of DNA damage. nih.govnih.gov The protonated one-electron nitro radical anion is suggested to be a candidate for the active species responsible for inflicting this damage. nih.gov Beyond DNA, these reactive molecules can also bind to and inactivate other crucial cellular components, such as proteins and enzymes, further contributing to the compound's cytotoxic effect. nih.gov For instance, studies on other nitroimidazoles in parasites like Giardia lamblia have shown binding to proteins including thioredoxin reductase. nih.gov

Investigating Mechanisms of Acquired Resistance in Microorganisms

Resistance to nitroimidazole antibiotics is a significant clinical concern, and several mechanisms have been elucidated in various microorganisms through in vitro and non-human studies. These mechanisms primarily involve alterations in the activation of the drug or its removal from the cell.

The most well-documented genetic basis for nitroimidazole resistance involves mutations that lead to decreased reductive activation of the drug. In some bacteria, mutations in genes encoding nitroreductases are a primary cause of resistance. For example, in Helicobacter pylori, mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase, are strongly associated with metronidazole (B1676534) resistance. unimib.it Similarly, in Mycobacterium tuberculosis, mutations in the gene for the deazaflavin-dependent nitroreductase (Ddn) can confer resistance to nitroimidazole prodrugs like pretomanid and delamanid. nih.gov

A key mechanism, particularly in anaerobic bacteria of the Bacteroides genus, is the presence of nitroimidazole resistance (nim) genes. mdpi.comnih.gov At least eleven such genes (nimA through nimK) have been identified. mdpi.com These genes encode 5-nitroimidazole reductases which are believed to prevent the formation of the toxic radical intermediates by converting the nitroimidazole into a stable, non-cytotoxic amine derivative. mdpi.comnih.gov The presence of nim genes is often associated with low-level resistance, but high-level resistance can be induced in strains carrying these genes. mdpi.comnih.gov Furthermore, nim genes are frequently located on mobile genetic elements like plasmids and are associated with insertion sequence (IS) elements, which can carry regulatory signals for their expression and facilitate their transfer between bacteria. nih.gov

| Mechanism | Associated Genes | Function of Gene Product | Example Organisms | Reference |

|---|---|---|---|---|

| Impaired Reductive Activation | rdxA, frxA | Oxygen-insensitive nitroreductases | Helicobacter pylori | unimib.it |

| Impaired Reductive Activation | ddn | Deazaflavin-dependent nitroreductase | Mycobacterium tuberculosis | nih.gov |

| Drug Inactivation | nimA-K | 5-nitroimidazole reductases | Bacteroides fragilis group, Gram-positive cocci | mdpi.comnih.govnih.gov |

| Efflux Pump Overexpression | hefA | Component of HefABC efflux pump | Helicobacter pylori | mdpi.com |

Enzymatic detoxification is a core resistance strategy that prevents the accumulation of the active, toxic forms of nitroimidazoles. The mechanism conferred by the nim genes is a prime example of this pathway. mdpi.com The nitroreductases encoded by nim genes divert the drug down a different reductive pathway. nih.gov Instead of forming the reactive nitro radical anion, they catalyze the reduction of the nitro group completely to an amino group, effectively inactivating the compound and preventing it from damaging cellular components. mdpi.com

Resistance can also arise from decreased activity or expression of the enzymes responsible for the drug's bioactivation in the first place. unimib.itbasicmedicalkey.com Since nitroimidazoles are prodrugs, any reduction in the efficiency of the reductive enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR) or specific nitroreductases, will lead to a lower concentration of the active cytotoxic species, resulting in a resistant phenotype. unimib.it

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby preventing them from reaching their intracellular targets. nih.govmdpi.com While impaired drug activation is the most common form of resistance to nitroimidazoles, efflux has also been identified as a contributing mechanism in some species. mdpi.com In H. pylori, for instance, increased expression of the hefA gene, which is part of the HefABC efflux pump system, has been observed in metronidazole-resistant strains that have intact reductase genes. mdpi.com This suggests that overexpression of efflux pumps can work in concert with other factors to produce a resistant phenotype by lowering the intracellular concentration of the drug. mdpi.com Efflux pumps are a major component of both intrinsic and acquired resistance in many bacteria, with families such as the Resistance-Nodulation-Division (RND) superfamily playing a significant role in Gram-negative bacteria. nih.gov

Cross-resistance, where resistance to one drug confers resistance to other structurally similar drugs, is a potential issue within the nitroimidazole class. This phenomenon often occurs when the mechanism of resistance is common to the drug class, such as the presence of nim genes or mutations in activating enzymes. unimib.it For example, a second-generation 5-nitroimidazole was found to have a high level of cross-resistance with metronidazole in resistant strains of G. lamblia. unimib.it

However, the degree of cross-resistance can vary depending on the specific compounds and the resistance mechanism involved. Structural differences between nitroimidazole derivatives can affect how they interact with both activating enzymes and resistance determinants. nih.gov Research in M. tuberculosis has shown that a specific mutation in the Ddn enzyme can confer resistance to pretomanid while the strain remains susceptible to delamanid, another nitroimidazole. nih.gov This is attributed to differences in how the two drugs bind to the enzyme, indicating that complete cross-resistance is not always guaranteed and is dependent on the specific mutation and drug structure. nih.gov

Role as Hypoxia-Selective Agents and Radiosensitizers (Mechanistic Studies in Non-Human Cells/Models)

Nitroimidazoles, including 4-nitroimidazole (B12731) derivatives, are well-established as hypoxia-selective agents and radiosensitizers, a property extensively studied in non-human cancer cell models. openmedscience.comnih.govnih.gov Their effectiveness in this role is directly linked to the electron affinity of the nitro group. nih.govnih.gov Solid tumors often contain regions of low oxygen concentration, or hypoxia, which makes tumor cells resistant to radiation therapy. nih.gov

The mechanism of hypoxia-selectivity is based on the differential metabolism of the compound in the presence and absence of oxygen. openmedscience.com Under hypoxic conditions, the nitro group is reduced to the nitro radical anion. openmedscience.com This radical can then undergo further reduction to form reactive species that are cytotoxic to the hypoxic cells. nih.gov In normoxic (oxygen-rich) tissues, this initial reduction is readily reversed by molecular oxygen, which has a higher electron affinity, thereby regenerating the original, non-toxic nitroimidazole compound and preventing cellular damage. openmedscience.comnih.gov This selective activation in hypoxic environments minimizes toxicity to healthy, well-oxygenated cells. openmedscience.com

As radiosensitizers, these compounds mimic the effect of oxygen. nih.gov Radiation therapy primarily damages cancer cells by creating free radicals from the ionization of water, which in turn damage DNA. In the absence of oxygen, many of these DNA lesions can be chemically repaired by intracellular thiols, such as glutathione. nih.gov The electron-affinic nitroimidazoles, when reduced in hypoxic cells, can react with these radiation-induced DNA radicals, "fixing" the damage in a manner similar to oxygen and making it permanent and irreparable. nih.gov This action enhances the cell-killing effect of radiation specifically in radioresistant hypoxic tumor cells. nih.gov The efficacy of a nitroimidazole as a radiosensitizer is quantified by the Sensitiser Enhancement Ratio (SER), which is strongly influenced by the compound's one-electron reduction potential. nih.gov

| Compound Type | One-Electron Reduction Potential Range (mV) | Sensitiser Enhancement Ratio (SER) at 1 mM | Reference |

|---|---|---|---|

| 2-Nitroimidazoles | -380 to -400 | ~1.7 - 2.0+ | nih.gov |

| 5-Nitroimidazoles | ~ -487 | ~1.4 - 1.6 | nih.gov |

| 4-Nitroimidazoles | Not Specified | Generally less efficient than 2-nitroimidazoles | openmedscience.comnih.gov |

Note: SER values are calculated as the ratio of radiation dose required for 1% clonogenic survival alone versus with the compound. The reduction potential and SER values are representative of the compound class and can be modulated by side-chain modifications. nih.gov

Bioreductive Activation in Hypoxic Environments

The selective effect of nitroimidazoles in low-oxygen environments stems from a process known as bioreductive activation. In normoxic (well-oxygenated) tissues, the nitroimidazole molecule undergoes a one-electron reduction, typically catalyzed by cellular nitroreductases like NADPH:cytochrome P450 reductase, to form a nitro radical anion. nih.govnih.gov This initial reduction is a reversible step. Molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the radical anion back to the parent compound, creating a "futile cycle" of reduction and oxidation. nih.gov This process prevents the accumulation of reactive metabolites in healthy, oxygenated cells.

Conversely, under hypoxic conditions (pO2 ≤ 10 mmHg), the scarcity of oxygen allows the nitro radical anion to undergo further, irreversible reduction steps. nih.gov This multi-step process generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives. nih.govnih.gov These reactive species can then covalently bind to cellular macromolecules, including proteins and non-protein thiols like glutathione. nih.govnih.gov This covalent binding effectively traps the metabolites within the hypoxic cell, leading to cellular dysfunction and cytotoxicity. It is this oxygen-dependent differential metabolism that forms the basis of hypoxia-selective targeting. While 2-nitroimidazoles are often considered more suitable for hypoxia detection due to more positive single-electron reduction potentials, 4-nitroimidazoles also undergo this fundamental activation process. researchgate.netopenmedscience.com

Table 1: Key Steps in Bioreductive Activation of Nitroimidazoles

| Condition | Step | Description | Outcome |

|---|---|---|---|

| Normoxia | 1. One-Electron Reduction | The nitro group is reduced to a nitro radical anion by cellular reductases. | Formation of radical anion. |

| 2. Re-oxidation | Molecular oxygen rapidly oxidizes the radical anion back to the parent nitroimidazole. | Parent compound is regenerated; no accumulation of metabolites. "Futile Cycle". | |

| Hypoxia | 1. One-Electron Reduction | The nitro group is reduced to a nitro radical anion by cellular reductases. | Formation of radical anion. |

| 2. Further Reduction | In the absence of oxygen, the radical anion undergoes subsequent, irreversible reduction steps. | Formation of reactive intermediates (e.g., nitroso, hydroxylamine). |

Enhancement of Radiation Damage Mechanisms in Hypoxic Cells

Hypoxic tumor cells are notoriously resistant to ionizing radiation, a phenomenon largely attributed to the "oxygen effect." Molecular oxygen is a potent radiosensitizer because it reacts with radiation-induced free radicals on DNA, "fixing" the damage in a permanent, irreparable state. rsc.orgpatsnap.com In the absence of oxygen, these DNA radicals can be chemically repaired, often by endogenous hydrogen donors like glutathione, thus diminishing the lethal effects of radiation.

Electron-affinic compounds like this compound can act as "oxygen mimetics." patsnap.comubc.ca They enhance radiation damage in hypoxic cells through several proposed mechanisms:

Fixation of DNA Damage: The high electron affinity of the nitroimidazole allows it to react with and stabilize radiation-induced DNA radicals, preventing their repair and leading to permanent lesions such as strand breaks. ubc.canih.gov This action mimics the primary role of oxygen in radiosensitization.

Depletion of Intracellular Radioprotectors: The bioreductive activation of nitroimidazoles under hypoxia consumes cellular reducing equivalents. The reactive intermediates formed during this process can react directly with and deplete the pool of natural radioprotective molecules, particularly non-protein thiols like glutathione. nih.gov The reduction of these protective agents lowers the cell's capacity to repair radiation-induced damage, thereby increasing its sensitivity to radiation. Some 4-nitroimidazoles have been noted to be particularly effective radiosensitizers due to their high reactivity with these thiols. nih.gov

Formation of Cytotoxic Metabolites: The reactive metabolites produced during bioreduction are cytotoxic in their own right and can induce DNA damage, such as strand breaks, even in the absence of radiation. nih.gov This inherent hypoxic cytotoxicity complements the damage caused by radiation.

Molecular Basis of Hypoxia Selectivity and Probe Development

The molecular basis for the hypoxia selectivity of this compound is the oxygen-dependent competition for the nitro radical anion. The fate of this initial reduction product is the critical determinant of selectivity. The rapid re-oxidation by oxygen in normoxic tissue effectively prevents the formation of the reactive species necessary for therapeutic action and cellular retention. nih.govubc.ca

This selective retention mechanism has been widely exploited to develop probes for the non-invasive detection and imaging of tumor hypoxia. nih.govresearchgate.net By attaching an imaging moiety—such as a radioactive isotope for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), or a fluorescent tag—to the nitroimidazole core, the areas of probe accumulation can be visualized. optica.org This allows for the identification of hypoxic regions within a tumor, which can be critical for prognosis and treatment planning.

The development of such probes involves several key considerations:

Electron Affinity: The compound must have an appropriate electron affinity to be efficiently reduced by cellular enzymes.

Metabolism: The probe must be metabolically trapped in hypoxic cells but cleared from normoxic tissues to provide a good signal-to-noise ratio.

Pharmacokinetics: The probe must be able to distribute from the bloodstream into the tumor tissue and diffuse to the hypoxic cells.

While many developed probes are based on the 2-nitroimidazole (B3424786) scaffold (e.g., [¹⁸F]-Misonidazole, [¹⁸F]-EF5), the underlying principle of bioreductive trapping is applicable to 4-nitroimidazole derivatives as well, making them viable candidates for the development of novel hypoxia-imaging agents. optica.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [¹⁸F]-Misonidazole |

| [¹⁸F]-EF5 |

| Glutathione |

Advanced Analytical Methodologies in Research on 1 2 Cyanoethyl 4 Nitroimidazole

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of nitroimidazoles, providing the necessary separation from complex matrix components before quantification. The choice of technique depends on the analyte's properties and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of nitroimidazole compounds. mdpi.comnih.gov Its application is crucial for separating these compounds from complex mixtures, such as in pharmaceutical preparations or biological samples. researchgate.netnih.gov HPLC methods for nitroimidazoles typically utilize reversed-phase columns, such as C18, with a mobile phase consisting of a mixture of an aqueous buffer (like triethylamine (B128534) adjusted to an acidic pH) and an organic solvent like methanol. doaj.org Detection is often performed using an ultraviolet (UV) detector set at a wavelength where the nitroimidazole structure shows maximum absorbance, commonly around 315-320 nm. researchgate.netresearchgate.net

The robustness of HPLC methods is demonstrated through rigorous validation, assessing parameters like linearity, accuracy, and precision. mdpi.comjmpas.com For instance, a study on the simultaneous determination of five nitroimidazoles in honey using HPLC with UV detection demonstrated good performance characteristics. researchgate.net The method was linear over specified concentration ranges, and recoveries were generally high, indicating the method's accuracy. mdpi.comresearchgate.net

Table 1: Example of HPLC Method Validation Parameters for Nitroimidazole Analysis in Honey

This table is interactive. Click on the headers to sort the data.

| Compound | Linearity Range (ng/g) | Average Recovery (%) | Limit of Detection (LOD) (ng/g) |

|---|---|---|---|

| Metronidazole (B1676534) (MNZ) | 10-100 | 71.5-101.4 | 1.0-2.0 |

| Dimetridazole (DMZ) | 10-100 | 71.5-101.4 | 1.0-2.0 |

| Ronidazole (RNZ) | 10-100 | 71.5-101.4 | 1.0-2.0 |

| HMMNI | 10-100 | 71.5-101.4 | 1.0-2.0 |

Data sourced from a study on the analysis of 5-nitroimidazoles. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). This results in significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC. mdpi.com For nitroimidazole analysis, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS), providing a powerful tool for quantitative confirmatory analysis in various matrices, including aquaculture tissues. nih.govresearchgate.net

A typical UHPLC method for nitroimidazoles uses a reversed-phase column (e.g., BEH C18) and is validated according to stringent guidelines like those from the EU Commission Decision 2002/657/EC. nih.govresearchgate.net Validation encompasses specificity, selectivity, linearity, repeatability, reproducibility, accuracy, and precision. nih.govresearchgate.net The analytical range for such methods can be as low as 0.1–20 μg/kg, with accuracy under within-laboratory reproducibility conditions ranging from 83% to 105% and precision (relative standard deviation) from 2.3% to 14.0%. nih.gov The high throughput of UHPLC systems allows for the analysis of a large number of samples in a single day. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another technique used for the determination of nitroimidazoles. mdpi.comjmpas.com However, due to the low volatility of many nitroimidazole compounds, a derivatization step is often required prior to analysis to make them suitable for GC. bund.denih.gov Common derivatizing agents include N,O-bis-(trimethylsilyl)acetamide (BSA). bund.de

A GC-based method often involves a capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), which is suitable for separating a wide range of compounds. bund.degdut.edu.cn The injector and detector temperatures are maintained at high levels (e.g., 260-285°C) to ensure volatilization, and a programmed oven temperature gradient is used to achieve separation. nih.govbund.de Detection can be accomplished using a Flame Ionization Detector (FID) or, for greater selectivity and sensitivity, a mass spectrometer (GC-MS). nih.govbund.de GC methods have been successfully applied to determine nitroimidazole residues on manufacturing equipment surfaces and in various biological samples. jmpas.combund.de

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of 1-(2-Cyanoethyl)-4-nitroimidazole and related compounds, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation, it provides robust and reliable quantification, even at trace levels.

LC-MS and LC-MS/MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are considered the gold standard for the analysis of nitroimidazole residues in complex matrices. researchgate.netnih.gov These techniques combine the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.gov Electrospray ionization (ESI) is a commonly used ionization source, typically operated in the positive ion mode to generate protonated molecular ions [M+H]+ of the nitroimidazole analytes. researchgate.netusda.gov

For quantitative analysis, LC-MS/MS is operated in the Multiple Reaction Monitoring (MRM) mode. nih.govusda.gov In MRM, a specific precursor ion (e.g., the [M+H]+ ion) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process provides very high specificity and significantly reduces background noise. usda.gov The selection of precursor and product ion transitions is unique to each compound, allowing for unambiguous identification and quantification. usda.goviaea.org LC-MS/MS methods have been developed and validated for a wide range of nitroimidazoles in diverse samples like honey, water, and animal tissues. researchgate.netnih.govnih.govnih.gov

Table 2: Example of Precursor → Product Ion Transitions for LC-MS/MS Analysis of Nitroimidazoles

This table is interactive. Click on the headers to sort the data.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

|---|---|---|

| Dimetridazole (DMZ) | 142 | 82, 96 |

| Ronidazole (RNZ) | 201 | 128, 155 |

| Metronidazole (MNZ) | 172 | 112, 128 |

| Ipronidazole (IPZ) | 253 | 112, 197 |

| Hydroxyipronidazole (IPZOH) | 186 | 128, 140 |

| HMMNI | 158 | 96, 112 |

Data compiled from various LC-MS/MS methods for nitroimidazole analysis. nih.govusda.gov

UPLC-Orbitrap-HRMS for Trace Analysis in Research Matrices